(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone
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Overview
Description
The compound contains several functional groups including a benzimidazole, a piperidine ring, and a bromophenyl group. Benzimidazole is a heterocyclic aromatic organic compound that is an important part of many drugs and has a wide range of biological activities . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals . The bromophenyl group is a common substituent in organic chemistry and is often involved in electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The benzimidazole and piperidine rings in the compound are likely to contribute to its rigidity and may influence its binding to biological targets . The bromine atom on the phenyl ring is a heavy atom that could be involved in halogen bonding interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the bromine atom on the phenyl ring could be displaced in a nucleophilic aromatic substitution reaction . The benzimidazole ring could potentially be modified through electrophilic aromatic substitution or other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the benzimidazole and piperidine rings could influence its solubility and stability . The bromine atom could influence its reactivity and also its density and melting point .Mechanism of Action
Target of Action
The compound, also known as [4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(3-bromophenyl)methanone, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to exhibit anticancer activity against different cell lines .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(3-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c21-17-5-3-4-16(12-17)20(25)23-10-8-15(9-11-23)13-24-14-22-18-6-1-2-7-19(18)24/h1-7,12,14-15H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZHNRZCFOWEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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